ethyl 2-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)acetate
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Overview
Description
ethyl 2-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)acetate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)acetate typically involves multiple steps. One common method includes the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with thiourea to introduce the sulfanyl group, followed by cyclization with formamide to form the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
ethyl 2-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).
Medicine: Investigated for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of ethyl 2-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)acetate involves the inhibition of specific enzymes, such as CDKs. This inhibition disrupts the cell cycle, leading to apoptosis (programmed cell death) in cancer cells. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring and are also known for their anticancer properties
Uniqueness
ethyl 2-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)acetate is unique due to its specific substitution pattern, which enhances its binding affinity to target enzymes and improves its pharmacokinetic properties. This makes it a promising candidate for further drug development .
Properties
IUPAC Name |
ethyl 2-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O3S/c1-2-26-15(25)8-19-14(24)9-27-17-13-7-22-23(16(13)20-10-21-17)12-5-3-11(18)4-6-12/h3-7,10H,2,8-9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHBOVPTJUVISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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